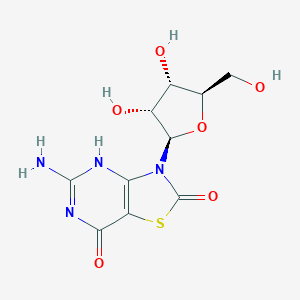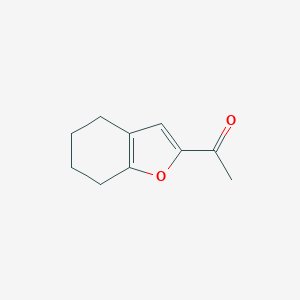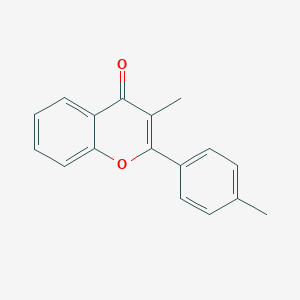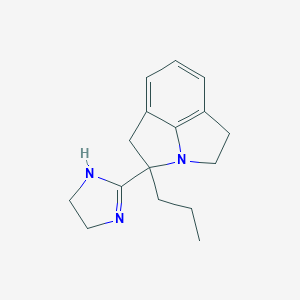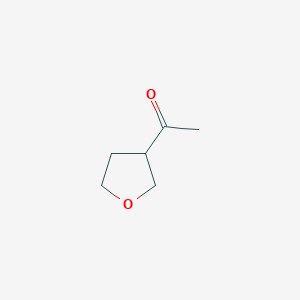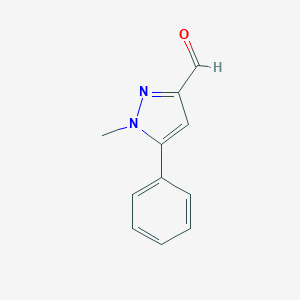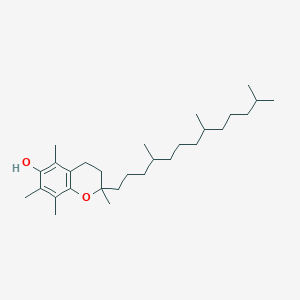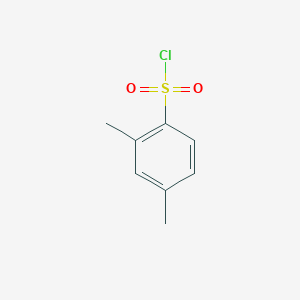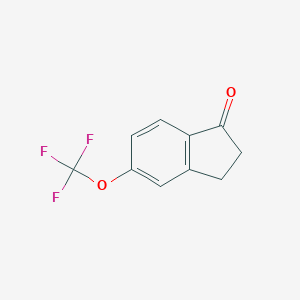
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds containing fluorinated units, such as 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, often involves innovative methods to incorporate the trifluoromethyl group. Techniques like nucleophilic 5-endo-trig cyclization in 2-trifluoromethyl-1-alkenes and the use of 1,3-dioxin-4-ones as versatile building blocks for trifluoromethylated compounds have been explored (Ichikawa et al., 2008); (Iwaoka et al., 1992).
Molecular Structure Analysis
Fluorinated compounds like 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exhibit unique molecular structures due to the presence of fluorine atoms. For instance, the crystal and molecular structure analysis of related fluorinated compounds reveals how fluorination affects the molecular geometry and electronic properties of these molecules (Chekhlov, 1997).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, leveraging the reactivity of the trifluoromethoxy group. Such reactions include nucleophilic substitutions and pericyclic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Iwaoka et al., 1992).
Physical Properties Analysis
The physical properties of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, like those of other fluorinated compounds, are influenced by the trifluoromethyl group. This group imparts characteristics such as high stability and unique electronic properties, which are crucial for the compound's application in various domains (Kaynak et al., 2013).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are largely defined by the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity and interaction with other molecules. Studies on similar compounds have highlighted the role of the trifluoromethyl group in enhancing reactivity and providing pathways for novel chemical transformations (Fadeyi et al., 2008).
Scientific Research Applications
Preparation of Oxindole Derivatives as TAk1 Kinase Inhibitors
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of oxindole derivatives, which act as TAk1 kinase inhibitors . TAk1 kinase is a type of protein kinase that plays a crucial role in cellular processes such as inflammation, apoptosis, and cell growth .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Preparation of Isatin Thiosemicarbazones as Herpes Simplex Virus (HSV) Inhibitors
- Scientific Field : Virology and Pharmacology
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of isatin thiosemicarbazones via condensation with thiosemicarbazones . These compounds act as inhibitors of the herpes simplex virus (HSV) .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Trifluoromethoxylation Reagents
- Scientific Field : Organic Chemistry
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis and Properties of an Unusual Substituent
- Scientific Field : Organic Chemistry
- Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used in the synthesis of heteroaromatic trifluoromethyl ethers . These ethers are synthesized by reacting the corresponding N-oxides with trifluoromethyl triflate . This reagent is easily prepared on a large scale and is stable in either pure form or as a stock solution .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis and Properties of an Unusual Substituent
- Scientific Field : Organic Chemistry
- Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Safety And Hazards
Future Directions
The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry . The progress in the advancement of fluorine methodology was far from balanced . Therefore, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .
properties
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
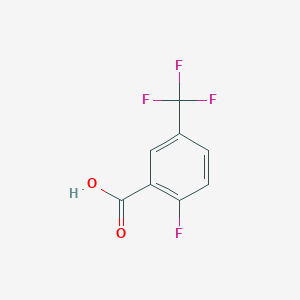
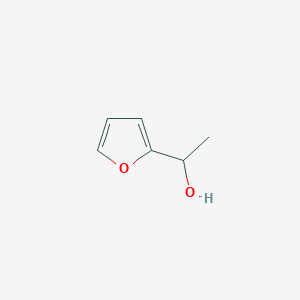
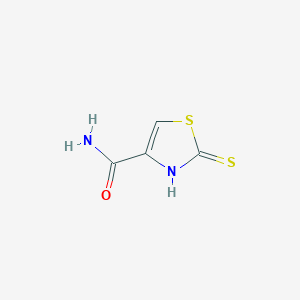
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
